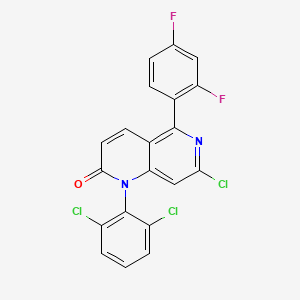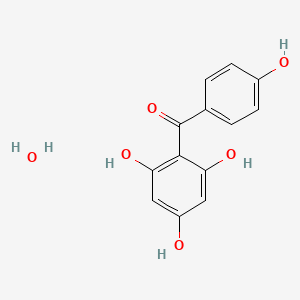
3-Methylocta-2,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylocta-2,7-dienal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a double bond at the second and seventh positions and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylocta-2,7-dienal can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,5-hexadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 3-methyl-1,5-hexadiene followed by oxidation to form the desired aldehyde. This process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methylocta-2,7-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylocta-2,7-dienoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-methylocta-2,7-dienol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Grignard reagents in anhydrous ether at reflux temperature.
Major Products Formed
Oxidation: 3-Methylocta-2,7-dienoic acid.
Reduction: 3-Methylocta-2,7-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylocta-2,7-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 3-Methylocta-2,7-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Methylocta-2,6-dienal: Similar structure but with a double bond at the sixth position.
3-Methylocta-2,7-dienol: The alcohol derivative of 3-Methylocta-2,7-dienal.
3-Methylocta-2,7-dienoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific double bond positions and the presence of a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
845268-99-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methylocta-2,7-dienal |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
NMIWIKPWFIIOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


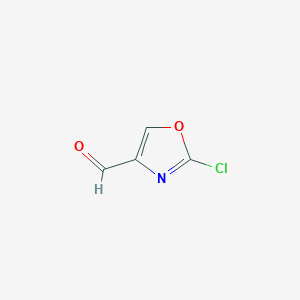
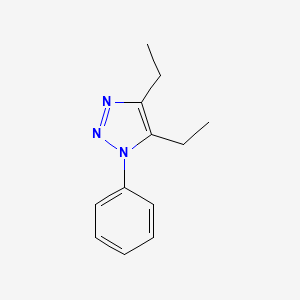
![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
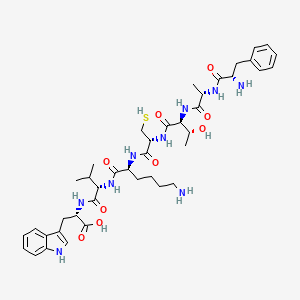
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
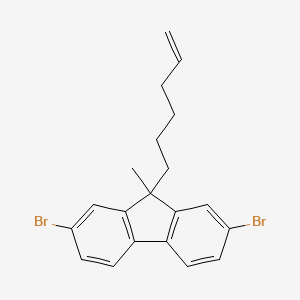
![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)
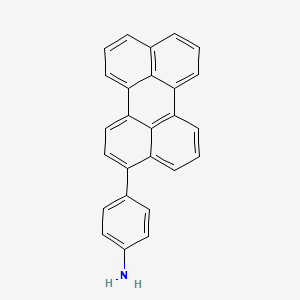
![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
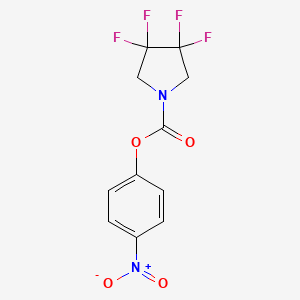
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)
